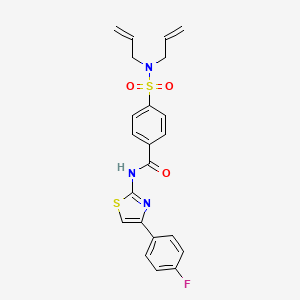
4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a thiazole ring and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It may be used in studies involving enzyme inhibition or receptor binding assays.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-(N,N-diallylsulfamoyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-(N,N-diallylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide imparts unique electronic properties that can influence its reactivity and binding affinity in biological systems. This makes it distinct from its chlorinated or brominated analogs.
属性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h3-12,15H,1-2,13-14H2,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBEXFIHHVNMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
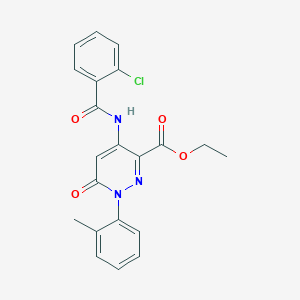
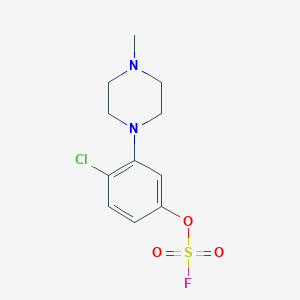
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
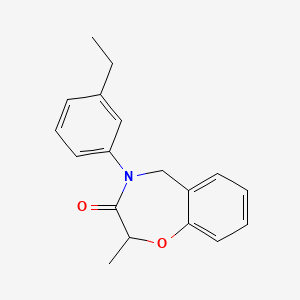
![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)
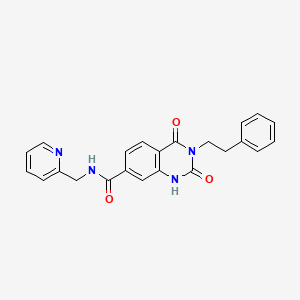
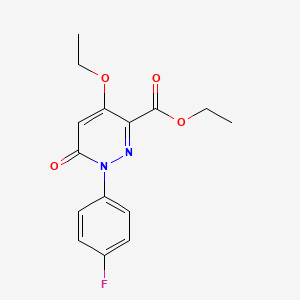
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate](/img/structure/B2401766.png)
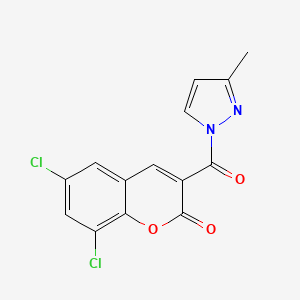
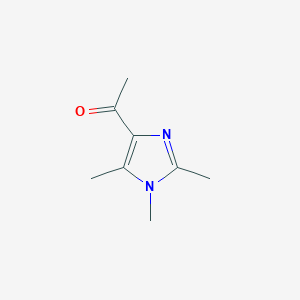
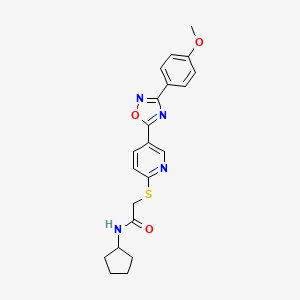
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)
![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)
